(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Overview
Description
(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a pyrimidinedione derivative with a molecular structure that includes an amino group, a keto group, and an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as uracil or cytosine derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods:
Scale-Up: The synthetic routes are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrimidinedione ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and carboxylic acids.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to nucleotide metabolism and DNA synthesis.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in nucleotide metabolism and DNA synthesis.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Uracil: A pyrimidine derivative with similar structural features.
Cytosine: Another pyrimidine derivative with a keto group and an amino group.
Thymine: A pyrimidine derivative with a methyl group in addition to the keto and amino groups.
Uniqueness: (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-6-8-3(2-5(11)12)1-4(10)9-6/h1H,2H2,(H,11,12)(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUONTBACKPJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288219 | |
Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-68-6 | |
Record name | NSC54777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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